molecular formula C27H32N2O6 B2978077 Fmoc-NHMe-Pip(Boc)-OH CAS No. 2137858-61-6

Fmoc-NHMe-Pip(Boc)-OH

Cat. No. B2978077
CAS RN: 2137858-61-6
M. Wt: 480.561
InChI Key: VAHPTRKMZDHBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NHMe-Pip(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This peptide is a derivative of Fmoc-protected amino acids and is widely used in peptide synthesis.

Scientific Research Applications

Plant Systemic Immunity

  • Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid in Plant Immunity : Studies have shown that pipecolic acid (Pip) and its derivatives play a crucial role in systemic acquired resistance (SAR) in plants. For instance, the conversion of Pip to N-hydroxypipecolic acid (NHP) by flavin-dependent-monooxygenase1 (FMO1) is a critical regulator of SAR, highlighting the biological importance of Pip-related compounds in plant defense mechanisms against pathogens (Hartmann et al., 2018).

Materials Science and Chemistry

  • Amine-terminated Monolayers on Carbon : Research involving the electrografting of aminophenyl and aminomethylphenyl monolayers on carbon surfaces utilized Boc and Fmoc protective strategies. These amine-terminated films, upon deprotection, facilitate coupling reactions and are instrumental in creating functionalized surfaces for various applications, demonstrating the versatility of Fmoc-protected compounds in surface chemistry and materials science (Lee et al., 2015).

Peptide Synthesis

  • Peptide Synthesis and Structural Analysis : Fmoc as an N-α-protecting group has been crucial in studying the stepwise solid-phase synthesis of peptides, allowing for the observation of secondary structures and the influence of protective groups on peptide conformation. This underscores the importance of Fmoc-protected compounds in understanding peptide behavior and synthesis techniques (Larsen et al., 1993).
  • Hydrogelation and Self-Assembly : The Fmoc-tripeptides demonstrate significant differences in self-assembly properties based on sequence variations, influencing the structural and mechanical properties of hydrogels. These findings highlight the potential of Fmoc-protected peptides in designing materials with tailored properties for biomedical applications (Cheng et al., 2010).

Biomedical Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown promising antibacterial and anti-inflammatory capabilities, offering new approaches for developing biomedical materials. This research indicates the potential of Fmoc-protected amino acids in enhancing the performance of composite materials for healthcare applications (Schnaider et al., 2019).

properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPTRKMZDHBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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